molecular formula C9H9F3N2O3S B13868971 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate

Katalognummer: B13868971
Molekulargewicht: 282.24 g/mol
InChI-Schlüssel: YKNHQDDGQXDLIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Vorbereitungsmethoden

The synthesis of 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate typically involves the reaction of 1-methyl-6,7-dihydro-1H-indazole with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer drugs.

    Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate can be compared with other indazole derivatives such as:

    1H-indazole-4-yl trifluoromethanesulfonate: Lacks the methyl group at the 1-position.

    2H-indazole-4-yl trifluoromethanesulfonate: Contains a different tautomeric form.

    1-methyl-1H-indazole-4-yl trifluoromethanesulfonate:

Eigenschaften

Molekularformel

C9H9F3N2O3S

Molekulargewicht

282.24 g/mol

IUPAC-Name

(1-methyl-6,7-dihydroindazol-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H9F3N2O3S/c1-14-7-3-2-4-8(6(7)5-13-14)17-18(15,16)9(10,11)12/h4-5H,2-3H2,1H3

InChI-Schlüssel

YKNHQDDGQXDLIF-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=N1)C(=CCC2)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.